Disodium 2-oxoglutarate dihydrate

Übersicht

Beschreibung

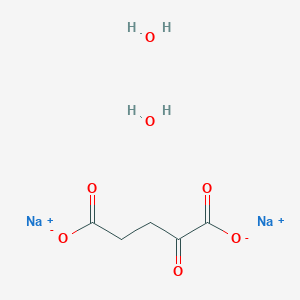

Disodium 2-oxoglutarate dihydrate, also known as disodium 2-oxopentanedioate dihydrate, is a chemical compound with the molecular formula C5H4Na2O5·2H2O. It is a salt form of 2-oxoglutaric acid, which is an important intermediate in the Krebs cycle, a key metabolic pathway in cellular respiration.

Wirkmechanismus

Target of Action

Disodium 2-oxoglutarate dihydrate, also known as α-Ketoglutarate (AKG), is an essential metabolite in virtually all organisms . It primarily targets enzymes such as isocitrate dehydrogenase (ICDH) , glutamate dehydrogenase (GDH) , succinate semialdehyde dehydrogenase (SSADH) , and transaminases . These enzymes play crucial roles in various biological processes, including energy production, signaling modules, and genetic modification .

Mode of Action

The compound interacts with its targets to facilitate various biochemical reactions. For instance, it is involved in the prolyl hydroxylation of the hypoxia-inducible factor (HIF), a process catalyzed by alpha-ketoglutarate dependent nonheme iron dioxygenases . This interaction results in enhanced affinity of HIF towards the Von Hippel-Lindau (VHL) protein, leading to the degradation of the transcription factor .

Biochemical Pathways

This compound participates in the tricarboxylic acid (TCA) cycle , a central metabolic network in most organisms . This keto-acid is an intermediate of the TCA cycle, which is designed to extract reducing power during the catabolism of acetyl-CoA, with the concomitant production of high-energy triphosphate nucleotides .

Pharmacokinetics

It’s known that the compound is used in a variety of diagnostic tests, suggesting that it has suitable bioavailability .

Result of Action

The action of this compound results in a multitude of metabolic processes. These include anti-oxidative defense , energy production , amino acid metabolism , modulation of signaling systems , and genetic modification . Its role in the TCA cycle and interaction with various enzymes contribute to these effects.

Biochemische Analyse

Biochemical Properties

Disodium 2-oxoglutarate dihydrate plays a significant role in biochemical reactions. It acts as a substrate in enzymatic reactions with glutamate dehydrogenase or transaminases . It interacts with enzymes such as isocitrate dehydrogenase (ICDH), glutamate dehydrogenase (GDH), succinate semialdehyde dehydrogenase (SSADH), and transaminases that directly contribute to its formation .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by participating in anti-oxidative defense, energy production, amino acid metabolism, modulation of signaling systems, and genetic modification . It has been shown to provide a protective effect against H2O2 and metal stress in many organisms .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is involved in the catabolism of acetyl-CoA, a process designed to extract reducing power during the TCA cycle with the concomitant production of high energy triphosphate nucleotides .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable at +15 to +25°C within specification range for 24 months

Metabolic Pathways

This compound is involved in the TCA cycle, a very efficient metabolic pathway designed to extract reducing power during the catabolism of acetyl-CoA . It interacts with enzymes such as ICDH, GDH, SSADH, and transaminases that directly contribute to its formation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Disodium 2-oxoglutarate dihydrate can be synthesized by reacting 2,2-dichloropentanedioic acid dimethyl ester with sodium hydroxide. The reaction is carried out at 60°C for four hours, where the ester undergoes hydrolysis and the chlorine atoms are replaced by hydroxyl groups, which subsequently form a carbonyl group .

Industrial Production Methods

In industrial settings, the preparation involves adding L-glutamate sodium, hydrogen peroxide enzyme, and manganese chloride to a conversion system. The pH is controlled at 6.5, the reaction temperature is maintained at 35°C, and the mixture is stirred at 400 rpm .

Analyse Chemischer Reaktionen

Types of Reactions

Disodium 2-oxoglutarate dihydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form succinate and carbon dioxide.

Reduction: It can be reduced to form 2-hydroxyglutarate.

Substitution: It can undergo substitution reactions where its carboxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and various enzymes for catalyzing specific reactions. The conditions typically involve controlled pH, temperature, and stirring speed .

Major Products

The major products formed from these reactions include succinate, carbon dioxide, and 2-hydroxyglutarate .

Wissenschaftliche Forschungsanwendungen

Disodium 2-oxoglutarate dihydrate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

Biology: It plays a crucial role in the Krebs cycle and is used in studies related to cellular respiration and metabolism.

Industry: It is used in the production of food additives, cosmetics, and cleaning products.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sodium 2-oxoglutarate: Similar in structure but without the dihydrate form.

2-Hydroxyglutarate: A reduced form of 2-oxoglutarate.

Succinic acid: A downstream product in the Krebs cycle.

Uniqueness

Disodium 2-oxoglutarate dihydrate is unique due to its role as an intermediate in the Krebs cycle and its ability to participate in various biochemical reactions. Its dihydrate form makes it particularly suitable for use in dry chemistry tests and other applications requiring high purity and stability .

Biologische Aktivität

Disodium 2-oxoglutarate dihydrate (also known as α-ketoglutaric acid disodium salt dihydrate) is a compound widely recognized for its biological activities, particularly in metabolic pathways and cellular functions. This article delves into the biological activity of this compound, presenting research findings, case studies, and relevant data.

This compound is a white crystalline powder, soluble in water. It is the disodium salt of 2-oxoglutaric acid and has been used in various biochemical studies due to its role in metabolic processes, including the tricarboxylic acid (TCA) cycle and amino acid metabolism .

- Metabolic Functions : Disodium 2-oxoglutarate plays a crucial role as an intermediate in the TCA cycle. It is involved in the conversion of carbohydrates, fats, and proteins into energy. This compound also serves as a substrate for the synthesis of amino acids such as glutamate and proline .

- Regulatory Role : Research indicates that it can influence nitric oxide (NO) signaling pathways in mast cells, which are important for immune responses . This suggests a potential role in modulating inflammatory responses.

1. Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of disodium 2-oxoglutarate on osteosarcoma cells. In vitro experiments demonstrated that this compound inhibited cell growth and induced apoptosis in osteosarcoma cell lines (Saos-2 and HOS). The mechanism involves modulation of mitogen-activated protein kinases (MAPKs), particularly enhancing JNK phosphorylation while reducing ERK1/2 phosphorylation .

Table 1: Effects of Disodium 2-Oxoglutarate on Osteosarcoma Cell Lines

| Concentration (mM) | Saos-2 Apoptosis (%) | HOS Apoptosis (%) |

|---|---|---|

| Control | 0.5 | 0.4 |

| 5 | 7.5 | 6.8 |

| 10 | 8.2 | 7.5 |

| 25 | 9.6 | 8.9 |

| 50 | 12.1 | 10.4 |

2. Methane Production Inhibition

In another study focusing on ruminal fermentation, disodium 2-oxoglutarate was shown to significantly decrease methane production during in vitro digestion processes. The addition of this compound resulted in a notable reduction in methane output while promoting the production of volatile fatty acids (VFAs), indicating its potential utility in animal nutrition and environmental sustainability .

Table 2: Impact on Ruminal Fermentation Parameters

| Treatment | DM Degradation (g/kg) | CH4 Production (mmol/d) | Acetate (mmol/d) | Propionate (mmol/d) |

|---|---|---|---|---|

| Control | 571 | 636 | 1420 | 458 |

| Disodium Oxoglutarate | Increased by ~15% | Decreased by ~213% | Increased | Increased |

Case Study: Osteosarcoma Treatment

A study conducted on osteosarcoma cell lines revealed that treatment with disodium 2-oxoglutarate at varying concentrations led to significant apoptosis rates and modulation of key signaling pathways involved in cell survival and proliferation . This suggests potential therapeutic applications for this compound in cancer treatment.

Case Study: Livestock Nutrition

Research exploring the effects of disodium oxoglutarate on ruminal fermentation demonstrated its efficacy as an additive to reduce methane emissions from ruminants while enhancing nutrient absorption through improved VFA profiles . Such findings are critical for developing sustainable livestock management practices.

Eigenschaften

IUPAC Name |

disodium;2-oxopentanedioate;dihydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O5.2Na.2H2O/c6-3(5(9)10)1-2-4(7)8;;;;/h1-2H2,(H,7,8)(H,9,10);;;2*1H2/q;2*+1;;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSSWOFWCOAQLHZ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)[O-])C(=O)C(=O)[O-].O.O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Na2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.